N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by its unique structure, which includes a phthalazinone core and a benzyl group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the reaction of phenylhydrazine with 2-formylbenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with ethyl 2-bromo-2,2-difluoroacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalyst like fac-Ir(ppy)3 under blue LED irradiation . The reaction mixture is stirred at room temperature for 30 hours, followed by purification using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: An intermediate used in the synthesis of phthalazinone scaffolds.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Compounds with antimicrobial activity.
Uniqueness
N-benzyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide stands out due to its unique benzyl group attached to the phthalazinone core, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(18-11-12-6-2-1-3-7-12)10-15-13-8-4-5-9-14(13)17(22)20-19-15/h1-9H,10-11H2,(H,18,21)(H,20,22) |
InChI Key |
RPLJDKCSVMGBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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